molecular formula C15H13F3O2 B6384240 5-(4-Methoxy-2-methylphenyl)-3-trifluoromethylphenol, 95% CAS No. 1261927-65-4

5-(4-Methoxy-2-methylphenyl)-3-trifluoromethylphenol, 95%

Cat. No. B6384240
CAS RN: 1261927-65-4
M. Wt: 282.26 g/mol
InChI Key: LWLYMCVQMZHWBK-UHFFFAOYSA-N
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Description

5-(4-Methoxy-2-methylphenyl)-3-trifluoromethylphenol, 95% (5-(4-MOMT)-3-TFP) is an organic compound with a wide range of applications in the scientific field. It is a white crystalline solid with a melting point of 90.5 °C and a boiling point of 236.7 °C. 5-(4-MOMT)-3-TFP is used in synthetic organic chemistry, pharmaceuticals, and analytical chemistry. It is also used as a reagent in the synthesis of various compounds, including pharmaceuticals, pesticides, and fragrances.

Scientific Research Applications

5-(4-MOMT)-3-TFP is used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, pesticides, and fragrances. It is also used in the synthesis of other organic compounds, such as polymers and dyes. In addition, it is used in analytical chemistry as a reagent for the detection of various compounds. 5-(4-MOMT)-3-TFP is also used in the synthesis of polymers and dyes, as well as in the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of 5-(4-MOMT)-3-TFP is not well understood. However, it is believed to act as a catalyst in the synthesis of various organic compounds, including pharmaceuticals, pesticides, and fragrances. It is also believed to act as a reagent in the detection of various compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-MOMT)-3-TFP are not well understood. However, it is believed to be non-toxic and non-irritating. It is also believed to be non-carcinogenic and non-mutagenic.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(4-MOMT)-3-TFP in laboratory experiments include its high purity, low cost, and easy availability. It is also non-toxic, non-irritating, and non-carcinogenic. The main limitation of using 5-(4-MOMT)-3-TFP in laboratory experiments is its lack of availability in large quantities.

Future Directions

The future directions for 5-(4-MOMT)-3-TFP include further research into its mechanism of action, biochemical and physiological effects, and applications in various scientific research fields. In addition, further research into its use in the synthesis of pharmaceuticals, pesticides, and fragrances is needed. Further research into its use in analytical chemistry, including its use as a reagent for the detection of various compounds, is also needed. Finally, further research into its use in the synthesis of polymers and dyes, as well as in the synthesis of other organic compounds, is needed.

Synthesis Methods

The synthesis of 5-(4-MOMT)-3-TFP can be achieved through a two-step process. The first step involves the reaction of 4-methoxy-2-methylphenol and trifluoromethylbenzene in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. The second step involves the reaction of the resulting product with a strong acid, such as hydrochloric acid or sulfuric acid. The reaction yields 5-(4-MOMT)-3-TFP in 95% pure form.

properties

IUPAC Name

3-(4-methoxy-2-methylphenyl)-5-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3O2/c1-9-5-13(20-2)3-4-14(9)10-6-11(15(16,17)18)8-12(19)7-10/h3-8,19H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLYMCVQMZHWBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=CC(=CC(=C2)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00686606
Record name 4'-Methoxy-2'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methoxy-2-methylphenyl)-3-trifluoromethylphenol

CAS RN

1261927-65-4
Record name 4'-Methoxy-2'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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